4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid
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Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C12H11NO2S2 It is characterized by the presence of a benzoic acid moiety linked to a thiazole ring via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Methyl-1,3-thiazol-2-yl)thio]methyl]benzoic acid
- **2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
- **4-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl]benzonitrile
Uniqueness
4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a thiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)6-9-2-4-10(5-3-9)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMRUPVVDKMOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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